Sedecamycin
Overview
Description
Sedecamycin is a macrolide antibiotic with the molecular formula C₂₇H₃₅NO₈ and a molecular weight of 501.57 g/mol . It is known for its antibacterial activity against gram-positive bacteria and is particularly effective against Treponema hyodysenteriae, the causative agent of swine dysentery . This compound was first isolated from Streptomyces griseofuscus and is one of the components of antibiotic T-2636 .
Preparation Methods
Sedecamycin can be synthesized through various routes. One of the primary methods involves the fermentation of Streptomyces rochei var. volubilis . The fermentation broth is then extracted and purified to obtain this compound. The compound is freely soluble in acetonitrile and chloroform, sparingly soluble in methanol and ethanol, and practically insoluble in water .
Chemical Reactions Analysis
Sedecamycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sedecamycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: this compound is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.
Industry: This compound is used in the agricultural industry to promote growth and prevent infections in livestock .
Mechanism of Action
Sedecamycin exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth and replication of the bacteria . The primary molecular target of this compound is the 50S subunit of the bacterial ribosome .
Comparison with Similar Compounds
Sedecamycin is similar to other macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin. it is unique in its specific activity against Treponema hyodysenteriae and its use in veterinary medicine . Other similar compounds include:
- Lankacidin A
- Lankacidin C
- Bundlin B
These compounds share structural similarities with this compound but differ in their specific antibacterial activities and applications .
Properties
IUPAC Name |
[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17,20-23,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+/t17-,20+,21-,22-,23-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNBAGMWJRMBEO-VGBMZARNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)O)/C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102648-23-7, 23477-98-7 | |
Record name | Antibiotic T-2636 B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102648237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEDECAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLK252Z51F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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